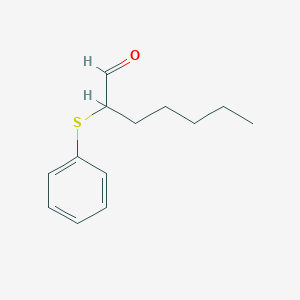

2-(Phenylsulfanyl)heptanal

Description

Structure

3D Structure

Properties

CAS No. |

35809-27-9 |

|---|---|

Molecular Formula |

C13H18OS |

Molecular Weight |

222.35 g/mol |

IUPAC Name |

2-phenylsulfanylheptanal |

InChI |

InChI=1S/C13H18OS/c1-2-3-5-10-13(11-14)15-12-8-6-4-7-9-12/h4,6-9,11,13H,2-3,5,10H2,1H3 |

InChI Key |

QNHDNVVJXIUCJC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C=O)SC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Phenylsulfanyl Heptanal

Direct Synthetic Routes to 2-(Phenylsulfanyl)heptanal

Direct synthesis of this compound often involves the addition of a sulfur-containing group to an aldehyde or the functionalization of the aldehyde at the alpha position.

The addition of thiols to aldehydes is a fundamental reaction for forming carbon-sulfur bonds. In the case of this compound, this would involve the reaction of heptanal (B48729) with thiophenol. This reaction is typically catalyzed by an acid or a base. Variants of this reaction can be used to improve yield and selectivity. A novel and controllable synthesis of thioacetals and β-sulfanyl ketones has been developed from the reaction of aldehydes with thiols. mdpi.com This method allows for the generation of β-sulfanyl ketones without the need for prior preparation of α,β-unsaturated carbonyl compounds. mdpi.com

A key aspect of this type of reaction is the equilibrium that can exist between the starting aldehyde and the resulting thioaldehyde. researchgate.net The position of this equilibrium can be influenced by the specific reaction conditions and the nature of the substrates involved.

Another direct approach to this compound involves the introduction of the phenylsulfanyl group at the α-position of heptanal. This can be accomplished through various methods, often involving the formation of an enolate or enamine intermediate from heptanal, which then reacts with a sulfur electrophile. For instance, L-proline-based organocatalysis can be used to functionalize heptanal at the α-position. nih.gov

Heptanal itself is a readily available starting material, produced on a large scale through the hydroformylation of 1-hexene (B165129) or the pyrolytic cleavage of ricinoleic acid. wikipedia.orghmdb.ca It is a colorless liquid with a characteristic fruity odor. wikipedia.orgnih.gov

Enantioselective and Stereoselective Synthesis of this compound

Controlling the stereochemistry during the synthesis of this compound is crucial for applications where a specific enantiomer or diastereomer is required. This is often achieved using chiral catalysts or auxiliaries.

Organocatalysis has emerged as a powerful tool for enantioselective synthesis. nih.govnih.govyoutube.com Chiral amines, such as those derived from pyrrolidine, can catalyze the conjugate addition of aldehydes to various acceptors, leading to chiral products with high enantioselectivity. nih.gov Cinchona alkaloids have also been used as bifunctional organocatalysts in the asymmetric synthesis of chiral aldehydes. nih.gov These catalysts can activate both the nucleophile and the electrophile, leading to highly ordered transition states and excellent stereocontrol. youtube.com

A recently developed method utilizes a chiral copper-N-heterocyclic carbene catalyst in conjunction with a palladium catalyst to generate chiral hydroxycarbanions from aldehydes, which can then be used in subsequent synthetic steps. kanazawa-u.ac.jp

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.comwikiwand.com After the desired stereocenter has been created, the auxiliary can be removed. wikipedia.orgsigmaaldrich.com

Oxazolidinones are a widely used class of chiral auxiliaries, particularly in stereoselective aldol (B89426) reactions. wikiwand.comresearchgate.net Chiral boron enolates derived from 1,3-oxazolidin-2-one auxiliaries react with α-phenylsulfanyl aldehydes to give aldol products with good to excellent levels of diastereo- and enantiocontrol. rsc.org These auxiliaries can be prepared from readily available amino alcohols. wikiwand.com

Another notable chiral auxiliary is the camphorsultam, which has been shown to be effective in Michael additions of thiols. wikipedia.org The use of chiral auxiliaries provides a reliable method for the synthesis of enantiomerically pure compounds. sigmaaldrich.com

Multicomponent Reactions Incorporating this compound Motifs

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants. rsc.org These reactions are highly atom-economical and can be used to generate molecular diversity efficiently.

While specific examples of multicomponent reactions directly yielding this compound are not prevalent in the literature, the principles of MCRs can be applied to synthesize complex molecules containing the α-sulfanyl aldehyde motif. For instance, the Strecker reaction, an MCR involving an amine, an aldehyde, and a cyanide, is a classic example of this type of transformation. nih.gov Isonitrile-based multicomponent reactions are also a significant class of MCRs. nih.gov The development of new MCRs that incorporate α-functionalized aldehydes like this compound could provide rapid access to novel and potentially biologically active compounds.

Strategic Precursor Synthesis for this compound

A prevalent and effective methodology for the synthesis of α-phenylthioaldehydes commences with commercially available methoxymethyl(phenylsulfide). st-andrews.ac.uk This approach, a modification of a procedure originally reported by Nozaki and co-workers, involves a three-step sequence: deprotonation, an aldol-type reaction, and a subsequent rearrangement promoted by mesylation. st-andrews.ac.uk

The initial step involves the deprotonation of methoxymethyl(phenylsulfide) to generate a potent nucleophile. This is followed by an aldol reaction with an appropriate aldehyde, which for the synthesis of a precursor to this compound would be hexanal. This reaction forms a β-hydroxy-α-phenylthioether intermediate. The final step is a mesylation-promoted rearrangement of this intermediate, which yields the target α-phenylthioaldehyde. st-andrews.ac.uk This general strategy has been successfully employed to create a range of α-alkyl and α,α-disubstituted α-phenylthioaldehydes. st-andrews.ac.uk

An alternative two-step procedure has been noted for the preparation of the unsubstituted α-phenylthioaldehyde. This involves the formation of a methyl ester from the corresponding acid, followed by a selective reduction using Diisobutylaluminium hydride (DIBAL). st-andrews.ac.uk

Another approach for the synthesis of optically active 2-phenylthio aldehydes involves the sulfenylation of a phenylalanine-derived oxazolidinone imide. This is followed by reduction and subsequent re-oxidation using the Dess-Martin reagent to yield the aldehyde with high enantiomeric excess. lookchem.com

The following table summarizes the key reaction steps and intermediates in a common synthetic route to α-phenylthioaldehyde precursors:

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Methoxymethyl(phenylsulfide), Aldehyde (e.g., Hexanal) | 1. Deprotonation (e.g., with a strong base) 2. Aldol Addition | β-Hydroxy-α-phenylthioether |

| 2 | β-Hydroxy-α-phenylthioether | Mesyl chloride, Base | α-Phenylthioaldehyde (e.g., this compound) |

| Data derived from a modification of a procedure first reported by Nozaki and co-workers. st-andrews.ac.uk |

This strategic synthesis of precursors is fundamental for the subsequent utilization of this compound in further chemical transformations. For instance, α-phenylthioaldehydes are valuable precursors for the N-heterocyclic carbene (NHC)-catalyzed generation of acyl azolium and azolium enolate intermediates, which are of significant interest in synthetic chemistry. rsc.orgresearchgate.netnih.gov The choice of the N-aryl substituent in the NHC precatalyst and the base used in the reaction can control the competition between redox rearrangement and redox esterification. rsc.orgnih.gov

Reactivity and Synthetic Transformations of 2 Phenylsulfanyl Heptanal

Reactions at the Aldehyde Moiety

The aldehyde group in 2-(phenylsulfanyl)heptanal is a primary site for a range of chemical reactions, including nucleophilic additions, oxidations, reductions, and derivatizations.

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. libretexts.org This reactivity is fundamental to many carbon-carbon bond-forming reactions. masterorganicchemistry.com

Grignard and Organolithium Reagents: The addition of organometallic reagents like Grignard reagents (R-MgX) or organolithiums (R-Li) to the aldehyde furnishes secondary alcohols after an acidic workup. masterorganicchemistry.com The general mechanism involves the nucleophilic attack of the carbanionic portion of the organometallic reagent on the carbonyl carbon. masterorganicchemistry.com

Aldol (B89426) Condensation: In the presence of a base or acid, this compound can undergo self-condensation or react with other enolizable carbonyl compounds in an aldol reaction. msu.edu This reaction proceeds through an enol or enolate intermediate. msu.edu

Wittig Reaction: The Wittig reaction provides a method to convert the aldehyde into an alkene. libretexts.org This is achieved by reacting the aldehyde with a phosphorus ylide (a Wittig reagent). libretexts.org The reaction proceeds through a four-membered ring intermediate called an oxaphosphetane. libretexts.org

Cyanohydrin Formation: The addition of a cyanide ion (from a source like HCN or KCN) to the aldehyde group results in the formation of a cyanohydrin. masterorganicchemistry.com This reaction expands the carbon chain and introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Common oxidizing agents such as potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), or even milder reagents like silver oxide (Ag2O) can convert the aldehyde group of this compound into a carboxylic acid group, yielding 2-(phenylsulfanyl)heptanoic acid. researchgate.net The oxidation of aldehydes can also be achieved with molecular oxygen, sometimes catalyzed by metal complexes. researchgate.net

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, 2-(phenylsulfanyl)heptan-1-ol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). harvard.edu Catalytic hydrogenation can also be employed for this reduction. harvard.edu

The aldehyde functionality can be converted into various derivatives, which can be useful for characterization or as intermediates in further synthetic steps.

Imine and Enamine Formation: Reaction with primary amines yields imines (Schiff bases), while reaction with secondary amines can lead to the formation of enamines.

Acetal Formation: In the presence of an acid catalyst, this compound reacts with alcohols to form acetals. This is often used as a method to protect the aldehyde group during other chemical transformations.

Hydrazone and Oxime Formation: Reaction with hydrazine (B178648) and its derivatives (like 2,4-dinitrophenylhydrazine) forms hydrazones, which are often crystalline solids useful for characterization. Similarly, reaction with hydroxylamine (B1172632) produces oximes. The Wolff-Kishner reduction, which converts a carbonyl group to a methylene (B1212753) group, proceeds through a hydrazone intermediate. libretexts.org

Transformations Involving the α-Phenylsulfanyl Group

The phenylsulfanyl group at the α-position significantly influences the reactivity of the molecule and can itself be the site of various transformations. researchgate.net

The presence of the sulfur atom stabilizes an adjacent carbanion, making the α-proton acidic and facilitating substitution and elimination reactions. msu.edulibretexts.org

α-Alkylation: The α-proton can be removed by a strong base, such as lithium diisopropylamide (LDA), to form an enolate. libretexts.org This enolate can then react with alkyl halides in an SN2 reaction to introduce an alkyl group at the α-position. libretexts.org

Elimination Reactions: Treatment with a base can induce the elimination of the phenylsulfanyl group, leading to the formation of an α,β-unsaturated aldehyde, (E)-hept-2-enal. The regioselectivity of elimination reactions often follows Zaitsev's rule, which predicts the formation of the more substituted alkene as the major product. masterorganicchemistry.comlibretexts.org

The sulfur atom in the phenylsulfanyl group can exist in different oxidation states.

Reductive Desulfurization: The carbon-sulfur bond can be cleaved under reductive conditions. For instance, treatment with reducing agents like zinc dust in acetic acid can remove the phenylsulfanyl group, yielding heptanal (B48729). acs.org

Oxidation of the Sulfide (B99878): The sulfide can be oxidized to a sulfoxide (B87167) or a sulfone. rsc.org Oxidation with a mild oxidizing agent, such as one equivalent of hydrogen peroxide or a peroxy acid (like m-CPBA), typically yields the corresponding sulfoxide, 2-(phenylsulfinyl)heptanal. Using a stronger oxidizing agent or an excess of the oxidant can lead to the formation of the sulfone, 2-(phenylsulfonyl)heptanal. rsc.orgacs.org The oxidation of sulfides can also be catalyzed by certain metal complexes. mdpi.com

Rearrangement Reactions

While specific rearrangement reactions of this compound are not extensively documented, the reactivity of analogous α-phenylsulfanyl carbonyl compounds suggests potential transformations. One of the most relevant is the Pummerer rearrangement, which typically involves the rearrangement of a sulfoxide to an α-acyloxy-thioether in the presence of an activating agent like acetic anhydride. wikipedia.orgchem-station.com

Should this compound be oxidized to its corresponding sulfoxide, 2-(phenylsulfinyl)heptanal, it could undergo a Pummerer-type rearrangement. The generally accepted mechanism for the Pummerer rearrangement begins with the acylation of the sulfoxide oxygen by an acid anhydride, forming an acyloxysulfonium ion. A subsequent elimination, facilitated by a base (often the acetate (B1210297) anion from the anhydride), generates a thionium (B1214772) ion intermediate. This electrophilic species is then trapped by a nucleophile, which in the case of a standard Pummerer reaction is the acetate, to yield an α-acyloxy sulfide. wikipedia.org Hydrolysis of this product would lead to the formation of a ketone.

Another potential rearrangement could be initiated following an aldol-type reaction. For instance, the synthesis of α-(phenylthio)aldehydes has been achieved through the rearrangement of adducts formed from the reaction of methoxy(phenylthio)methyllithium with ketones. This rearrangement has been reported to be stereospecific.

Stereochemical Control in this compound Transformations

The chiral center at the α-position of this compound, bearing the phenylsulfanyl group, plays a crucial role in directing the stereochemical outcome of its reactions. This influence is evident in both diastereoselective reactions and asymmetric induction in subsequent transformations.

Diastereoselective Reactions

The aldehyde functionality in this compound makes it an excellent electrophile for aldol-type reactions. The stereoselectivity of these reactions is highly dependent on the nature of the nucleophile and the reaction conditions. Research on analogous achiral 1-phenylsulfanylcycloalkanecarbaldehydes has demonstrated that high levels of diastereoselectivity can be achieved in aldol reactions with chiral boron enolates derived from 1,3-oxazolidin-2-one auxiliaries. rsc.org

These reactions can be tuned to produce either syn- or anti-aldol products with moderate to excellent levels of diastereocontrol. rsc.org The Zimmerman-Traxler model is often invoked to explain the observed stereoselectivity, where the transition state assembly of the enolate and the aldehyde determines the facial selectivity of the nucleophilic attack. The geometry of the enolate (Z or E) is a key factor in determining the relative stereochemistry of the newly formed stereocenters. For instance, (Z)-enolates typically lead to syn-aldol products, while (E)-enolates favor the formation of anti-aldol products.

While specific data for this compound is not available, the results from studies on cyclic analogues provide a strong indication of the expected diastereoselectivity. The steric and electronic properties of the pentyl chain in this compound would influence the preferred transition state geometry and thus the diastereomeric ratio of the products.

Table 1: Illustrative Diastereoselective Aldol Reactions of Analogous α-Phenylsulfanyl Aldehydes

| Aldehyde (Analogous to this compound) | Enolate Precursor | Major Diastereomer | Diastereomeric Ratio (syn:anti) |

| 1-(Phenylsulfanyl)cyclopropanecarbaldehyde | (Z)-Enolate of a chiral propanoyloxazolidinone | syn | >95:5 |

| 1-(Phenylsulfanyl)cyclobutanecarbaldehyde | (Z)-Enolate of a chiral propanoyloxazolidinone | syn | 85:15 |

| 1-(Phenylsulfanyl)cyclopentanecarbaldehyde | (E)-Enolate of a chiral propanoyloxazolidinone | anti | 5:95 |

| 1-(Phenylsulfanyl)cyclohexanecarbaldehyde | (E)-Enolate of a chiral propanoyloxazolidinone | anti | 10:90 |

This table is generated based on findings from analogous cyclic compounds to illustrate the principle of diastereoselectivity. rsc.org

Asymmetric Induction in Subsequent Reactions

Asymmetric induction describes the preferential formation of one enantiomer or diastereomer over another, due to the influence of a chiral feature in the substrate, reagent, or catalyst. wikipedia.org In the context of this compound, the existing stereocenter at the α-position can induce the formation of new stereocenters with a specific configuration in subsequent reactions.

A significant example of this is the stereospecific cyclization of the aldol products derived from α-phenylsulfanyl aldehydes. The phenylsulfanyl group can be activated to form a reactive episulfonium (thiiranium) ion intermediate. The subsequent intramolecular nucleophilic attack on this three-membered ring proceeds with a high degree of stereocontrol, leading to the formation of optically pure spirocyclic compounds such as lactones, pyrrolidines, and tetrahydrofurans. rsc.org

The stereochemistry of the newly formed ring is dictated by the configuration of the stereocenters in the acyclic precursor, demonstrating a powerful method of transferring chirality. This type of asymmetric induction, where a pre-existing stereocenter directs the formation of new ones, is a cornerstone of modern asymmetric synthesis.

The Felkin-Anh model can often be used to predict the outcome of nucleophilic additions to α-chiral aldehydes like this compound. This model considers the steric interactions of the substituents around the chiral center to predict which face of the carbonyl group is more accessible to the incoming nucleophile. The large phenylsulfanyl group would be expected to orient itself anti-periplanar to the incoming nucleophile to minimize steric hindrance, thus directing the attack to a specific face of the aldehyde.

Mechanistic Investigations of 2 Phenylsulfanyl Heptanal Reactions

Elucidation of Reaction Pathways and Transition States

Understanding the reaction pathways of 2-(Phenylsulfanyl)heptanal involves mapping out the sequence of elementary steps that connect the starting material to the final product. This includes the identification of transient intermediates and the high-energy transition states that govern the rate of each step. While direct experimental studies on the reaction pathways of this compound are not extensively documented in publicly available literature, we can infer likely pathways based on the well-established chemistry of α-sulfenylated aldehydes and related carbonyl compounds.

A key feature of this compound is the presence of an acidic α-proton, which can be removed to form an enolate or a related nucleophilic intermediate. The phenylsulfanyl group can influence the stability and reactivity of this intermediate through both inductive and resonance effects. The elucidation of these pathways often involves a combination of experimental techniques, such as spectroscopy and isotopic labeling, alongside computational modeling.

Transition states are fleeting arrangements of atoms at the peak of the energy barrier between reactants and products. Their structures determine the stereochemical outcome of a reaction. For reactions involving this compound, the geometry of the transition state would be crucial in controlling the formation of new stereocenters. For instance, in an aldol (B89426) reaction, the relative orientation of the enolate of this compound and the reacting electrophile in the transition state would dictate whether the syn or anti diastereomer is formed.

Role of Catalysis in this compound Chemistry

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed under milder conditions with enhanced efficiency and selectivity. The reactivity of this compound can be harnessed and controlled through both organocatalysis and metal-based catalysis.

Organocatalytic Reaction Mechanisms

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. For aldehydes like this compound, two primary modes of activation are prevalent: enamine and iminium ion catalysis.

In enamine catalysis , a chiral secondary amine catalyst, such as proline, reacts with the aldehyde to form a nucleophilic enamine intermediate. This enamine can then react with various electrophiles. For example, in a self-aldol reaction, the enamine of one molecule of this compound would attack the carbonyl group of a second molecule. The generally accepted mechanism for proline-catalyzed aldol reactions involves the formation of an enamine from the aldehyde and proline, followed by a nucleophilic attack on the electrophile, hydrolysis, and catalyst regeneration. The stereochemical outcome is often rationalized by the Houk or Zimmerman-Traxler models, which consider the steric and electronic interactions in the cyclic transition state.

In iminium ion catalysis , the same chiral secondary amine catalyst reacts with an α,β-unsaturated aldehyde to form an iminium ion, which is a more reactive electrophile. While this compound itself is not an α,β-unsaturated aldehyde, it could participate as a nucleophile in reactions with enals that are activated via iminium ion catalysis.

A key area of investigation in the organocatalysis of α-thioaldehydes has been their use as electrophilic partners in cross-aldol reactions. organic-chemistry.orgresearchgate.netprinceton.edu The presence of the sulfur atom enhances the electrophilicity of the aldehyde, allowing it to react efficiently with a variety of ketone and aldehyde donors. organic-chemistry.orgresearchgate.netprinceton.edu An asymmetric proline-catalyzed cross-aldol reaction with α-thioacetal aldehydes has been shown to produce anti-aldol adducts with high diastereoselectivity and enantioselectivity. organic-chemistry.orgresearchgate.netprinceton.edu

Metal-Catalyzed Processes

Transition metals offer a diverse range of catalytic activities that can be applied to this compound. These processes often involve the coordination of the metal to the sulfur or oxygen atoms of the substrate, leading to unique modes of activation.

One potential metal-catalyzed reaction is the direct sulfanylation of C-H bonds. While this typically involves the introduction of a sulfur-containing group, the reverse reaction, or other transformations of the existing sulfide (B99878), could be envisioned. Transition metal-catalyzed direct sulfanylation of unreactive C-H bonds has emerged as a powerful synthetic strategy. rsc.org These reactions can proceed through various mechanisms depending on the metal and directing group used. rsc.org

Another area of interest is the use of Lewis acidic metal catalysts to activate the carbonyl group of this compound, making it more susceptible to nucleophilic attack. For instance, a synergistic approach combining a metal Lewis acid with an organocatalyst could be employed to achieve novel transformations. mdpi.com In such a system, the metal could coordinate to the carbonyl oxygen, while an organocatalyst activates the nucleophile.

The following table provides examples of metal catalysts used in reactions of related sulfur-containing compounds.

| Catalyst | Reaction Type | Substrate Type | Reference |

| Copper Acetate (B1210297) | C-H Sulfonylation | Benzylamines | nih.gov |

| Iridium Complexes | C-H Borylation | 2,1,3-Benzothiadiazole | researchgate.net |

| Zirconium(IV) Chloride | Cyclization | 2-(Phenylethynyl)benzaldehyde | nih.gov |

| Silver Acetate | Cyclization | 2-(Phenylethynyl)benzaldehyde | nih.gov |

Kinetic Studies of Key Transformations Involving this compound

For a reaction involving this compound, a kinetic study might involve monitoring the disappearance of the reactant or the appearance of the product over time using techniques such as UV-Vis spectroscopy, NMR, or chromatography. A kinetic assessment of Michael addition reactions of α,β-unsaturated carbonyl compounds to thiols has shown a significant dependence of the second-order rate constant (k₂) on the structure of the carbonyl compound. nih.gov For example, the reaction of acrolein with N-acetylcysteine was found to be significantly faster than that of other α,β-unsaturated carbonyls. nih.gov

A hypothetical kinetic study of an organocatalyzed aldol reaction of this compound could reveal the order of the reaction with respect to the aldehyde, the catalyst, and any other reagents. This information would be crucial in supporting or refuting a proposed mechanism. For example, if the reaction is found to be first-order in both the aldehyde and the catalyst, it would be consistent with a mechanism where the formation of the enamine is the rate-determining step.

Computational Mechanistic Insights

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms. rsc.org It allows for the calculation of the structures and energies of reactants, products, intermediates, and transition states, providing a detailed picture of the reaction pathway.

For this compound, computational studies could be used to:

Determine the most stable conformation of the molecule and its reactive intermediates.

Calculate the energy barriers for different possible reaction pathways, thereby predicting the most likely mechanism.

Elucidate the geometry of transition states , which can explain the observed stereoselectivity of a reaction. For example, DFT calculations have been used to understand the stereoselectivity of Diels-Alder reactions involving SF₅-substituted benzoquinones. beilstein-journals.org

Investigate the role of the catalyst by modeling the catalyst-substrate interactions and the catalytic cycle.

Theoretical studies on the role of aldehydes in sulfur-based new particle formation have shown that the stability of acid-aldehyde clusters is significantly increased by the introduction of a third component, such as water or a base. nih.gov This highlights the importance of considering the entire reaction system in computational models.

The following table summarizes the types of insights that can be gained from computational studies of reactions similar to those that this compound might undergo.

| Computational Method | Investigated Aspect | System Studied | Finding | Reference |

| DFT | Transition State Geometries | Diels-Alder of cyclopentadiene (B3395910) and SF₅-benzoquinone | Agreed with observed stereoselectivity | beilstein-journals.org |

| Quantum Chemical Calculations | Cluster Stability | Acid-aldehyde clusters | Stability increases with a third component | nih.gov |

| DFT | Reaction Mechanism | Claisen rearrangements of benzyl (B1604629) vinyl ethers | Investigation of mechanism and substituent effects | rsc.org |

Applications of 2 Phenylsulfanyl Heptanal in Advanced Organic Synthesis

2-(Phenylsulfanyl)heptanal as a Chiral Synthon in Complex Molecule Synthesis

The aldehyde functional group in conjunction with the adjacent phenylsulfanyl group provides a powerful platform for stereocontrolled reactions. The term "synthon" refers to a structural unit within a molecule that can be formed or assembled by known or conceivable synthetic operations. In the context of this compound, its utility as a chiral synthon is of considerable interest in asymmetric synthesis, where the objective is to create specific stereoisomers of a target molecule.

The this compound framework can be elaborated into a variety of functionalized scaffolds, which are core structures that can be further modified to produce a range of different compounds. The reactivity of the aldehyde allows for nucleophilic additions, while the alpha-position can be deprotonated to form a stabilized carbanion, enabling a host of carbon-carbon and carbon-heteroatom bond-forming reactions. This dual reactivity is key to its role as a precursor. For instance, the aldehyde can undergo aldol (B89426) reactions, Wittig reactions, or reductive aminations to introduce new functional groups and extend the carbon chain.

Moreover, the phenylsulfanyl group is not merely a passive spectator. It can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can then participate in elimination reactions to generate α,β-unsaturated systems. Alternatively, the sulfur moiety can be removed under reductive conditions. This ability to introduce, modify, and remove the sulfur group adds a layer of strategic depth to its use in synthesis. The generation of α-fluorinated aldehydes, for example, has been achieved with related α-branched aldehydes using chiral primary amine catalysts, a transformation that could potentially be applied to this compound. nih.gov

| Transformation of α-Thioaldehyde Analogs | Reagents/Conditions | Resulting Scaffold |

| Aldol Addition | Base, Aldehyde/Ketone | β-Hydroxy-α-phenylsulfanyl aldehyde |

| Wittig Reaction | Phosphonium Ylide | α-Phenylsulfanyl-α,β-unsaturated ester |

| Reductive Amination | Amine, Reducing Agent (e.g., NaBH3CN) | α-Phenylsulfanyl amine |

| Oxidation/Elimination | m-CPBA, Heat | α,β-Unsaturated aldehyde |

This table represents potential transformations of this compound based on the known reactivity of α-phenylsulfanyl aldehydes.

The synthesis of natural products, often characterized by their structural complexity and stereochemical density, frequently relies on the strategic use of highly functionalized building blocks. nih.govnih.govcaltech.edu While direct examples of the incorporation of this compound into a specific natural product are not prominently documented, the utility of α-phenylsulfanyl carbonyl compounds, in general, is well-established. acs.org They can serve as precursors to key fragments of larger molecules. For example, the controlled introduction of substituents at the α- and β-positions of the heptanal (B48729) chain, guided by the phenylsulfanyl group, can generate stereochemically rich fragments that are subsequently used in convergent syntheses of natural products. The presilphiperfolanol family of natural products, for instance, are complex sesquiterpenes whose synthesis requires intricate stereochemical control. caltech.edu Building blocks with the capabilities of this compound could, in principle, be employed in the construction of such complex carbon skeletons.

Integration into Diversity-Oriented Synthesis Strategies

Diversity-oriented synthesis (DOS) is a powerful approach used in drug discovery and chemical biology to generate libraries of structurally diverse small molecules. nih.govresearchgate.netportico.org The goal of DOS is to efficiently create a wide range of molecular scaffolds, rather than focusing on a single target molecule. nih.gov The chemical handles present in this compound make it an attractive substrate for DOS strategies.

Starting from this single compound, a multitude of divergent reaction pathways can be envisioned. For example, the aldehyde can be engaged in multicomponent reactions, where three or more reactants combine in a single operation to produce a complex product. The phenylsulfanyl group can be used to direct or enable certain transformations, and its subsequent removal or modification can lead to further diversification. This approach allows for the rapid generation of a library of related but structurally distinct molecules, which can then be screened for biological activity. The build/couple/pair strategy in DOS, which involves constructing complex molecules from simpler building blocks, is one area where a versatile substrate like this compound could be employed. nih.govresearchgate.net

| DOS Approach | Application to this compound | Potential Outcome |

| Multicomponent Reactions (e.g., Ugi, Passerini) | Aldehyde component in the reaction | Highly functionalized, acyclic scaffolds |

| Tandem Reactions | Aldol reaction followed by intramolecular cyclization | Cyclic and heterocyclic structures |

| Functional Group Interconversion | Oxidation of sulfur, followed by various nucleophilic additions | Diverse sulfonyl-containing compounds |

This table illustrates the potential integration of this compound into diversity-oriented synthesis based on established strategies.

Role in Catalytic Cycles and Reagent Development

The development of new catalytic processes and reagents is a cornerstone of modern organic synthesis. While this compound itself is not a catalyst, it can play a role as a substrate in the development and optimization of new catalytic reactions. For instance, its transformation can be used as a model reaction to test the efficacy of a new catalyst system for asymmetric C-C bond formation.

Furthermore, derivatives of this compound could be envisioned as reagents or ligands in their own right. For example, conversion of the aldehyde to a phosphine (B1218219) or a nitrogen-containing heterocycle could yield a chiral ligand for use in transition metal catalysis. The development of novel thiourea-based organocatalysts, for instance, has been a significant area of research for asymmetric synthesis, and functionalized molecules derived from starting materials like this compound could be explored in this context. nih.gov The development of catalysts for hydroformylation reactions, which convert alkenes to aldehydes, is an active area of research, and understanding the subsequent transformations of these aldehydes is crucial. google.com

Advanced Spectroscopic Analysis and Structural Elucidation Methodologies for 2 Phenylsulfanyl Heptanal and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of 2-(Phenylsulfanyl)heptanal. Both ¹H and ¹³C NMR are instrumental in providing a detailed picture of the molecular framework.

In the ¹H NMR spectrum of this compound, distinct signals are anticipated. The aldehydic proton is expected to appear as a characteristic downfield singlet or a doublet if coupled to the adjacent methine proton, typically in the range of δ 9.5-10.0 ppm. The protons of the phenyl group will present as a complex multiplet in the aromatic region (δ 7.0-7.5 ppm). The methine proton at the α-position to the carbonyl group, being adjacent to the electron-withdrawing phenylsulfanyl group, would likely resonate at a specific chemical shift. The protons of the heptyl chain will exhibit signals in the upfield region (δ 0.8-2.5 ppm), with their multiplicity and integration providing connectivity information. For instance, the terminal methyl group of the heptyl chain would appear as a triplet around δ 0.9 ppm. researchgate.net

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbon of the aldehyde is typically observed in the highly deshielded region of the spectrum, around δ 190-200 ppm. The carbons of the phenyl ring will show signals in the aromatic region (δ 120-140 ppm). The α-carbon attached to the sulfur atom and the carbonyl group will have a characteristic chemical shift influenced by both substituents.

To rigorously assign all proton and carbon signals and to establish through-bond and through-space correlations, a variety of two-dimensional (2D) NMR techniques are employed. nih.gov These include:

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks within the heptyl chain.

HSQC (Heteronuclear Single Quantum Coherence) or HETCOR (Heteronuclear Correlation): To correlate directly attached proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the phenylsulfanyl group, the heptyl chain, and the aldehyde functionality. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons, aiding in the determination of the preferred conformation of the molecule. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aldehydic H | 9.5 - 10.0 | d |

| Phenyl H | 7.2 - 7.6 | m |

| α-CH | 3.5 - 4.0 | t |

| β-CH₂ | 1.6 - 1.8 | m |

| γ, δ, ε-CH₂ | 1.2 - 1.5 | m |

| ζ-CH₃ | 0.8 - 1.0 | t |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 198 - 202 |

| Phenyl C (ipso) | 135 - 140 |

| Phenyl C (o, m, p) | 125 - 135 |

| α-C | 50 - 55 |

| β-C | 30 - 35 |

| γ, δ, ε-C | 22 - 32 |

| ζ-C | 13 - 15 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the fragmentation pathways of this compound. Using electron ionization (EI), the molecule is ionized to produce a molecular ion (M⁺•), the mass of which confirms the molecular formula. nih.gov

The fragmentation pattern in the mass spectrum provides valuable structural information. A key fragmentation process for aldehydes is the McLafferty rearrangement, which involves the transfer of a γ-hydrogen to the carbonyl oxygen followed by cleavage of the α-β carbon-carbon bond. For this compound, this would result in the formation of a neutral enol and a charged alkene fragment. libretexts.org The mass spectrum of heptanal (B48729), a related compound, prominently features a peak at m/z 44 corresponding to the McLafferty rearrangement product [C₂H₄O]⁺•, and a complementary fragment at m/z 70 for [C₅H₁₀]⁺•. libretexts.orgnist.gov

Other significant fragmentation pathways for this compound would include:

α-Cleavage: Cleavage of the bond between the carbonyl carbon and the α-carbon, leading to the formation of a [M-CHO]⁺ ion and a [CHO]⁺ ion (m/z 29).

Cleavage of the C-S bond: This would result in the formation of a phenylthio radical or cation (C₆H₅S⁺, m/z 109) and the corresponding heptanal cation or radical.

Fragmentation of the heptyl chain: A series of losses of alkyl radicals (•CH₃, •C₂H₅, etc.) from the molecular ion or fragment ions, leading to a characteristic pattern of peaks separated by 14 Da (CH₂). libretexts.org

High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecular ion and its fragments with high precision, allowing for the unambiguous determination of their elemental compositions.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | Predicted m/z |

|---|---|---|

| [M]⁺• | [C₁₃H₁₈OS]⁺• | 222 |

| [M - C₅H₁₀]⁺• | McLafferty Rearrangement Product | 152 |

| [C₆H₅S]⁺ | Phenylthio Cation | 109 |

| [M - CHO]⁺ | 193 | |

| [CHO]⁺ | Formyl Cation | 29 |

Infrared (IR) and Raman Spectroscopy for Vibrational Characterization

The IR spectrum of this compound is expected to show a strong, sharp absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically in the region of 1720-1740 cm⁻¹. The C-H stretching vibration of the aldehyde proton usually appears as a pair of weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. researchgate.net

The phenyl group will give rise to several characteristic bands:

C-H stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.

C=C stretching: Aromatic C=C bond stretching vibrations appear as a series of bands in the 1450-1600 cm⁻¹ region.

C-H bending: Out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ region can provide information about the substitution pattern of the phenyl ring.

The C-S stretching vibration is typically weak and appears in the 600-800 cm⁻¹ range. The aliphatic C-H stretching and bending vibrations of the heptyl chain will be observed in their characteristic regions (2850-2960 cm⁻¹ and 1375-1465 cm⁻¹, respectively).

Raman spectroscopy, which relies on inelastic scattering of light, is particularly useful for observing non-polar bonds. buffalostate.edu Therefore, the C=C stretching vibrations of the phenyl ring and the C-S bond may show strong signals in the Raman spectrum, complementing the IR data.

Table 4: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde C=O | Stretch | 1720 - 1740 | Strong |

| Aldehyde C-H | Stretch | 2720, 2820 | Weak |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak |

| Aliphatic C-H | Stretch | 2850 - 2960 | Strong |

| C-S | Stretch | 600 - 800 | Weak |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional structure of a molecule in the solid state, provided that a suitable single crystal can be obtained. nih.govnih.gov This method allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing a detailed and accurate molecular geometry. eurjchem.com

For this compound, a successful X-ray crystallographic analysis would reveal:

The precise conformation of the molecule in the crystal lattice, including the rotational arrangement around the Cα-S and Cα-CHO bonds.

The planarity of the phenyl ring and the geometry around the sulfur atom.

The conformation of the heptyl chain.

Intermolecular interactions in the solid state, such as hydrogen bonds (if present in derivatives) and van der Waals forces, which dictate the crystal packing.

The process involves growing a high-quality single crystal of the compound, which can often be a challenging step. nih.govnih.gov The crystal is then mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the atomic positions can be determined and the molecular structure solved. eurjchem.com While no specific crystal structure for this compound is publicly available, the methodology remains the gold standard for absolute structural confirmation.

Computational Chemistry Studies on 2 Phenylsulfanyl Heptanal

Quantum Chemical Calculations (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations due to its favorable balance of accuracy and computational cost. For 2-(Phenylsulfanyl)heptanal, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d,p) or larger), would be instrumental in determining its fundamental electronic properties. youtube.comnih.gov

The optimized molecular geometry would reveal key bond lengths, bond angles, and dihedral angles, providing a three-dimensional picture of the molecule's lowest energy conformation. The calculations would also yield the total electronic energy, enthalpy, and Gibbs free energy of the molecule, which are crucial for assessing its thermodynamic stability. youtube.com

Furthermore, analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would offer insights into the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. nih.gov A larger gap generally implies higher stability and lower reactivity. nih.gov

A Natural Bond Orbital (NBO) analysis could also be performed to understand the charge distribution across the molecule, identifying electron-rich and electron-deficient sites. This would highlight the partial positive charge on the carbonyl carbon, making it susceptible to nucleophilic attack, and the electron-rich nature of the sulfur atom and the phenyl ring. chegg.com

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value | Significance |

| Total Energy | Value in Hartrees | Overall thermodynamic stability |

| HOMO Energy | Value in eV | Electron-donating ability |

| LUMO Energy | Value in eV | Electron-accepting ability |

| HOMO-LUMO Gap | Value in eV | Chemical reactivity and stability |

| Dipole Moment | Value in Debye | Molecular polarity |

Conformational Analysis and Molecular Dynamics Simulations

The presence of multiple single bonds in this compound allows for a high degree of conformational flexibility. A thorough conformational analysis is essential to identify the most stable conformers and to understand their relative energies and populations at a given temperature. This can be achieved by systematically rotating the rotatable bonds and performing energy calculations for each resulting conformation. nist.gov

Molecular dynamics (MD) simulations can provide a more dynamic picture of the conformational landscape of this compound. rsc.org By simulating the motion of the atoms over time, MD can explore the accessible conformational space and identify the most populated conformational states. rsc.org Such simulations would reveal the flexibility of the heptanal (B48729) chain and the preferred orientations of the phenylsulfanyl group relative to the rest of the molecule. This information is crucial as the biological activity and chemical reactivity of a molecule are often dependent on its three-dimensional shape. nih.gov

Theoretical Studies of Reactivity and Selectivity

Computational methods can be employed to predict the reactivity and selectivity of this compound in various chemical reactions. For instance, the sites for electrophilic and nucleophilic attack can be predicted by examining the molecular electrostatic potential (MEP) map. chegg.com The MEP map visually represents the charge distribution, with red regions indicating negative electrostatic potential (prone to electrophilic attack) and blue regions indicating positive electrostatic potential (prone to nucleophilic attack).

In the case of this compound, the MEP would likely show a region of high negative potential around the carbonyl oxygen and the sulfur atom, and a region of high positive potential around the carbonyl carbon and the aldehydic proton.

DFT calculations can also be used to model reaction mechanisms and to determine the activation energies of different reaction pathways. researchgate.net For example, the mechanism of nucleophilic addition to the carbonyl group, a characteristic reaction of aldehydes, could be investigated. By calculating the energies of the reactants, transition states, and products, the preferred reaction pathway and the stereoselectivity of the reaction could be predicted, especially given the chiral nature of the molecule.

Prediction and Interpretation of Spectroscopic Data

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Feature | Significance |

| ¹H NMR | Chemical shifts and coupling constants | Structural elucidation |

| ¹³C NMR | Chemical shifts | Carbon skeleton mapping |

| IR | Vibrational frequencies and intensities | Functional group identification |

DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound with a reasonable degree of accuracy. nih.gov By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be estimated and compared to experimental data to confirm the molecular structure. The predicted chemical shifts would be influenced by the electronic environment of each nucleus, for example, the aldehydic proton would be expected to have a characteristic downfield shift.

Similarly, the vibrational frequencies of the molecule can be calculated using DFT. researchgate.net These calculated frequencies correspond to the peaks in the IR spectrum. The prediction would show a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, as well as characteristic peaks for the C-H bonds of the alkyl chain and the aromatic C-C bonds of the phenyl group. This can aid in the assignment of experimental IR spectra.

Investigation of Chiral Properties and Stereoisomerism

This compound possesses a chiral center at the carbon atom bearing the phenylsulfanyl group (C2). This gives rise to two enantiomers, (R)-2-(Phenylsulfanyl)heptanal and (S)-2-(Phenylsulfanyl)heptanal. Computational methods can be used to investigate the properties of these stereoisomers.

The absolute configuration of the enantiomers can be determined by comparing the calculated electronic circular dichroism (ECD) or vibrational circular dichroism (VCD) spectra with experimental spectra. Furthermore, molecular dynamics simulations can be employed to study the interactions of the individual enantiomers with other chiral molecules, such as enzymes or chiral stationary phases used in chromatography. nih.gov These simulations can provide insights into the molecular basis of chiral recognition, which is fundamental to understanding the different biological activities often exhibited by enantiomers. nih.gov

Q & A

Q. What safety protocols are recommended for handling 2-(Phenylsulfanyl)heptanal in laboratory settings?

- Methodological Answer : While specific toxicity data for this compound is limited, general protocols for thioether compounds should be followed:

- Use nitrile or neoprene gloves and full-body chemical-resistant clothing to prevent skin contact .

- Employ P95 respirators (US) or P1 masks (EU) for minor aerosol exposure; upgrade to OV/AG/P99 respirators if volatility or toxicity is suspected .

- Ensure local exhaust ventilation and avoid dust/aerosol formation .

- Store in dry, room-temperature conditions, segregated from incompatible materials (e.g., strong oxidizers) .

- Note : Acute toxicity and decomposition products are undocumented; apply precautionary principles .

Q. Which analytical techniques are optimal for characterizing this compound’s purity and structure?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to identify the sulfanyl (-SPh) and aldehyde (-CHO) groups. Compare shifts with analogous compounds (e.g., 2-(Phenylthio)ethyl acrylate ).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (CHOS) and fragments (e.g., loss of -CHO group).

- HPLC : Adapt methods from fentanyl analysis (): C18 column, acetonitrile/water mobile phase, UV detection at 220–260 nm. Validate with spiked standards .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized for higher yield?

- Methodological Answer :

- Route 1 : Thiol-ene reaction between heptanal and thiophenol under UV light, using catalytic bases (e.g., KCO) in DMF at 50°C. Monitor via TLC (hexane:ethyl acetate 8:2) .

- Route 2 : Nucleophilic substitution of 2-bromoheptanal with thiophenol in THF, using NaH as a base. Optimize stoichiometry (1:1.2 molar ratio) and reaction time (12–24 hrs).

- Yield Improvement : Purify via column chromatography (silica gel, gradient elution) and characterize intermediates to identify bottlenecks .

Q. What experimental designs are suitable for evaluating this compound’s biological activity in abnormal cell growth models?

- Methodological Answer :

- In Vitro Assays : Use human cancer cell lines (e.g., MCF-7, A549) treated with 1–100 µM compound. Assess viability via MTT assay and apoptosis via Annexin V/PI staining .

- Mechanistic Studies : Perform RNA-seq or proteomics to identify pathways (e.g., MAPK, apoptosis). Compare with structurally related anti-proliferative sulfanyl compounds .

- Dose-Response Analysis : Fit data to sigmoidal curves (IC calculation) using software like GraphPad Prism.

Q. How should researchers address contradictions in reported physicochemical properties of this compound?

- Methodological Answer :

- Systematic Review : Follow EPA HPV guidelines to collate data from peer-reviewed studies, patents, and regulatory filings (e.g., ECHA, FDA GSRS) .

- Experimental Validation : Measure disputed properties (e.g., logP, water solubility) using OECD-compliant methods:

- logP : Shake-flask method with octanol/water partitioning.

- Stability : Accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring .

- Publish Metadata : Report instrumentation parameters (e.g., HPLC column type, NMR solvent) to enable reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.